molecular formula C7H9BrN2O B13917782 6-Bromo-2-(methoxymethyl)-3-pyridinamine

6-Bromo-2-(methoxymethyl)-3-pyridinamine

Cat. No.: B13917782
M. Wt: 217.06 g/mol
InChI Key: KXNPAXOKEFSSFS-UHFFFAOYSA-N
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Description

6-Bromo-2-(methoxymethyl)pyridin-3-amine is a pyridine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxymethyl group at the 2nd position, and an amine group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(methoxymethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and various arylboronic acids . The reaction typically occurs in the presence of a base such as potassium phosphate and a solvent mixture of dioxane and water, under reflux conditions at 90°C for 18 hours .

Industrial Production Methods

Industrial production of 6-bromo-2-(methoxymethyl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methoxymethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

6-Bromo-2-(methoxymethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(methoxymethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(methoxymethyl)pyridin-3-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

6-bromo-2-(methoxymethyl)pyridin-3-amine

InChI

InChI=1S/C7H9BrN2O/c1-11-4-6-5(9)2-3-7(8)10-6/h2-3H,4,9H2,1H3

InChI Key

KXNPAXOKEFSSFS-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=N1)Br)N

Origin of Product

United States

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